molecular formula C11H16N2O B312227 N-(5-methylpyridin-2-yl)pentanamide

N-(5-methylpyridin-2-yl)pentanamide

Cat. No.: B312227
M. Wt: 192.26 g/mol
InChI Key: UEBOTNFHIMUYGD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 500 MHz):

    • δ 8.35 (d, J = 2.1 Hz, 1H, H-6 pyridine),
    • δ 7.71 (dd, J = 8.5 Hz, 2.1 Hz, 1H, H-4 pyridine),
    • δ 7.25 (d, J = 8.5 Hz, 1H, H-3 pyridine),
    • δ 2.32 (s, 3H, CH₃),
    • δ 2.25–2.18 (m, 2H, CH₂CO),
    • δ 1.55–1.45 (m, 4H, CH₂CH₂CH₂),
    • δ 0.92 (t, J = 7.3 Hz, 3H, CH₃) .
  • ¹³C NMR (CDCl₃, 126 MHz):

    • δ 171.5 (C=O),
    • δ 155.2 (C-2 pyridine),
    • δ 149.8 (C-5 pyridine),
    • δ 137.4 (C-6 pyridine),
    • δ 123.2 (C-4 pyridine),
    • δ 121.5 (C-3 pyridine),
    • δ 36.8 (CH₂CO),
    • δ 22.1 (CH₃),
    • δ 31.5–21.2 (CH₂CH₂CH₂),
    • δ 13.9 (CH₃) .

Infrared (IR) Spectroscopy

  • Key peaks :
    • 3280 cm⁻¹ (N-H stretch, amide),
    • 1650 cm⁻¹ (C=O stretch, amide I band),
    • 1550 cm⁻¹ (N-H bend, amide II band),
    • 1230 cm⁻¹ (C-N stretch) .

Mass Spectrometry (MS)

  • ESI-MS : m/z 191.2 [M+H]⁺ (calculated: 191.12) .
  • Fragmentation : Loss of pentanoyl group (-C₅H₉O) at m/z 108.1 (C₆H₆N₂) .

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for this compound is limited, analogous pyridinecarboxamides exhibit:

  • Planar amide linkage : Stabilized by resonance between C=O and N-H .
  • Pyridine ring geometry : Distorted chair conformation due to steric interactions between the methyl group and amide substituent .
  • Hydrogen bonding : N-H···O=C interactions stabilize crystal packing in related structures .

(Image placeholder: Hypothetical crystal packing diagram based on similar compounds.)

Comparative Analysis with Isomeric Pyridinecarboxamides

Property This compound N-(3-Methylpyridin-2-yl)pentanamide N-(4-Methylpyridin-2-yl)pentanamide
Molecular Weight 191.25 g/mol 191.25 g/mol 191.25 g/mol
Melting Point 98–100°C 102–104°C 95–97°C
¹H NMR (δ CH₃) 2.32 ppm 2.28 ppm 2.35 ppm
C=O IR Stretch 1650 cm⁻¹ 1648 cm⁻¹ 1652 cm⁻¹
Solubility (H₂O) 0.5 mg/mL 0.3 mg/mL 0.6 mg/mL

Key differences :

  • Electronic effects : Methyl at position 5 reduces pyridine ring electron density, weakening amide resonance compared to position 3 or 4 isomers .
  • Steric hindrance : 5-Methyl substitution minimizes steric clash with the amide group, enhancing thermal stability .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)pentanamide

InChI

InChI=1S/C11H16N2O/c1-3-4-5-11(14)13-10-7-6-9(2)8-12-10/h6-8H,3-5H2,1-2H3,(H,12,13,14)

InChI Key

UEBOTNFHIMUYGD-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=NC=C(C=C1)C

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthesis of Pentanoyl Chloride

Pentanoyl chloride is prepared by treating pentanoic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and solvent. Excess SOCl₂ is removed by distillation, yielding pentanoyl chloride as a colorless liquid.

Procedure :

  • Pentanoic acid (1.0 equiv) is refluxed with SOCl₂ (1.2 equiv) at 70–80°C for 2–3 hours.

  • The mixture is cooled, and excess SOCl₂ is evaporated under reduced pressure.

Coupling with 2-Amino-5-methylpyridine

The pentanoyl chloride is reacted with 2-amino-5-methylpyridine in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl byproducts.

Procedure :

  • 2-Amino-5-methylpyridine (1.0 equiv) is dissolved in dichloromethane (DCM) and cooled to 0°C.

  • Pentanoyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (1.5 equiv).

  • The mixture is stirred at room temperature for 3–6 hours, then washed with water and brine.

  • The organic layer is dried (Na₂SO₄) and concentrated. Purification by recrystallization (ethyl acetate/hexane) yields N-(5-methylpyridin-2-yl)pentanamide as white crystals.

Yield : 85–96%.

Carbodiimide-Based Coupling

Activation of Pentanoic Acid

Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate pentanoic acid via an O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) or DMAP suppresses racemization and enhances efficiency.

Procedure :

  • Pentanoic acid (1.0 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DMF.

  • The mixture is stirred at 0°C for 30 minutes.

  • 2-Amino-5-methylpyridine (1.0 equiv) and DMAP (0.1 equiv) are added, and stirring continues at room temperature for 12–24 hours.

  • The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/ethyl acetate).

Yield : 78–92%.

Mixed Carbonate Activation

Isobutyl Chloroformate Approach

Isobutyl chloroformate converts pentanoic acid to a mixed carbonate intermediate, which reacts with the amine under basic conditions.

Procedure :

  • Pentanoic acid (1.0 equiv) and N-methylmorpholine (1.5 equiv) are dissolved in THF at −20°C.

  • Isobutyl chloroformate (1.2 equiv) is added dropwise, forming a reactive mixed anhydride.

  • After 30 minutes, 2-amino-5-methylpyridine (1.0 equiv) is added, and the mixture is stirred at room temperature for 4–6 hours.

  • The product is isolated by filtration or extraction and recrystallized.

Yield : 70–85%.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Disadvantages
Acid chloride acylationSOCl₂, TEA0–25°C, 3–6 h85–96%High yield, simple setupSOCl₂ toxicity, anhydrous conditions
EDCI/HOBt couplingEDCI, HOBt, DMAP0–25°C, 12–24 h78–92%Mild conditions, minimal side productsCostly reagents, longer reaction time
Mixed carbonate activationIsobutyl chloroformate, NMM−20°C to 25°C, 4–6 h70–85%Scalable, avoids SOCl₂Lower yield, sensitive to moisture

Optimization and Troubleshooting

Solvent Selection

  • Dichloromethane (DCM) : Preferred for acid chloride reactions due to low nucleophilicity.

  • DMF : Enhances carbodiimide coupling efficiency but requires thorough removal during purification.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) resolves unreacted amine and byproducts.

Common Side Reactions

  • Over-acylation : Minimized by using stoichiometric acid chloride and low temperatures.

  • Hydrolysis of Acid Chloride : Avoided by maintaining anhydrous conditions and rapid reaction times.

Analytical Characterization

Spectral Data (Representative)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 5.2 Hz, 1H, pyridine-H), 7.55 (dd, J = 8.0, 2.4 Hz, 1H, pyridine-H), 7.10 (d, J = 8.0 Hz, 1H, pyridine-H), 2.90 (t, J = 7.6 Hz, 2H, CONHCH₂), 2.35 (s, 3H, CH₃), 1.60–1.45 (m, 4H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 172.5 (C=O), 157.8 (pyridine-C), 148.2 (pyridine-C), 135.6 (pyridine-C), 122.4 (pyridine-C), 118.9 (pyridine-C), 40.2 (NHCH₂), 31.5 (CH₂), 25.1 (CH₂), 22.3 (CH₂), 21.8 (CH₃), 13.9 (CH₃) .

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